molecular formula C10H13NO3 B1425656 2,6-Dimethoxy-4-methylbenzaldehyde oxime CAS No. 1314996-46-7

2,6-Dimethoxy-4-methylbenzaldehyde oxime

Cat. No. B1425656
CAS RN: 1314996-46-7
M. Wt: 195.21 g/mol
InChI Key: MDCXHWHIARUACU-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethoxy-4-methylbenzaldehyde oxime is a chemical compound with the molecular formula C10H13NO3. It is used as a pharmaceutical intermediate and in resin synthesis . It is also used as a synthetic organic chemical intermediate .


Molecular Structure Analysis

The molecular structure of 2,6-Dimethoxy-4-methylbenzaldehyde oxime can be represented by the SMILES string CC1=CC(=C(C(=C1)OC)C=O)OC . This indicates that the molecule contains a benzene ring with two methoxy groups (OC), a methyl group (CH3), and an oxime group (C=NOH).

Scientific Research Applications

Crystal Structure Analysis

The study of crystal structures of various methoxybenzaldehyde oxime derivatives, including compounds similar to 2,6-dimethoxy-4-methylbenzaldehyde oxime, reveals insights into different conformations and hydrogen-bonding patterns. These findings are crucial for understanding molecular arrangements and interactions in crystallography and materials science (Gomes et al., 2018).

Photochemical Properties

Research into the photochemical behavior of similar oxime compounds shows how certain substituents can affect their reactivity to light. This has implications for developing photoresponsive materials and understanding photodegradation processes in environmental and material sciences (Charlton & Koh, 1988).

Chromatographic Applications

In analytical chemistry, similar compounds are synthesized for use in chromatographic assays, like the analysis of methylglyoxal. This showcases the role of such compounds in developing precise analytical methods for detecting and quantifying chemicals in various samples (McLellan & Thornalley, 1992).

Molecular Geometry Studies

Investigations into the molecular structures of ortho-dimethoxybenzene derivatives, closely related to 2,6-dimethoxy-4-methylbenzaldehyde oxime, provide valuable insights into how specific groups affect molecular geometry. This research has implications in organic chemistry and material science (Krygowski et al., 1998).

Novel Synthesis Processes

The development of new synthesis methods for related compounds demonstrates the chemical versatility and potential applications of 2,6-dimethoxy-4-methylbenzaldehyde oxime in pharmaceuticals, materials science, and organic synthesis (Minami & Kijima, 1980).

properties

IUPAC Name

(NE)-N-[(2,6-dimethoxy-4-methylphenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7-4-9(13-2)8(6-11-12)10(5-7)14-3/h4-6,12H,1-3H3/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCXHWHIARUACU-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC)C=NO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)OC)/C=N/O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethoxy-4-methylbenzaldehyde oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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